molecular formula C24H23NO4 B11369465 1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11369465
M. Wt: 389.4 g/mol
InChI Key: ZPXOUOFQHIZTAT-UHFFFAOYSA-N
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Description

1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a trimethoxybenzyl group, and an indolone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolone core, followed by the introduction of the phenyl and trimethoxybenzyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are also implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The phenyl and trimethoxybenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of new compounds with modified functional groups.

Scientific Research Applications

1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.

    Biology: Researchers investigate its potential biological activities, such as enzyme inhibition or receptor binding, which could have implications for drug development.

    Medicine: The compound’s structure and functional groups make it a candidate for developing new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(2,3,4-trimethoxybenzyl)-1H-indole
  • 1-phenyl-3-(2,3,4-trimethoxybenzyl)-2H-indol-2-one
  • 1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-pyrrole-2-one

Uniqueness

1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and the indolone core. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

1-phenyl-3-[(2,3,4-trimethoxyphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C24H23NO4/c1-27-21-14-13-16(22(28-2)23(21)29-3)15-19-18-11-7-8-12-20(18)25(24(19)26)17-9-5-4-6-10-17/h4-14,19H,15H2,1-3H3

InChI Key

ZPXOUOFQHIZTAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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